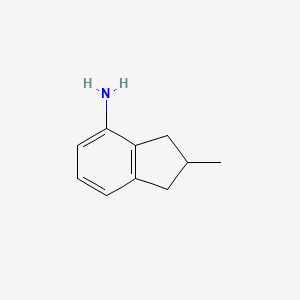
2-methyl-2,3-dihydro-1H-inden-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-2,3-dihydro-1H-inden-4-amine is an organic compound with a unique structure that includes an indane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2,3-dihydro-1H-inden-4-amine can be achieved through several methods. One common approach involves the reduction of 2-methylindanone oxime using hydrogen in the presence of 10% palladium on activated carbon in methanol and acetic acid. The resulting product is then treated with hydrogen chloride in ethanol to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar reduction and purification steps as those used in laboratory synthesis, scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2,3-dihydro-1H-inden-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced further to form more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated amines.
Scientific Research Applications
2-methyl-2,3-dihydro-1H-inden-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-methyl-2,3-dihydro-1H-inden-4-amine exerts its effects involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in organic synthesis. The specific pathways and targets depend on the context of its use, such as in enzyme interactions or drug development.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2,3-dihydro-1H-inden-1-amine
- 2-methyl-2,3-dihydro-1H-inden-2-amine
Uniqueness
2-methyl-2,3-dihydro-1H-inden-4-amine is unique due to its specific substitution pattern on the indane backbone. This structural difference can lead to variations in reactivity and interactions compared to similar compounds.
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-methyl-2,3-dihydro-1H-inden-4-amine |
InChI |
InChI=1S/C10H13N/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-4,7H,5-6,11H2,1H3 |
InChI Key |
UCNLMIYVGWJZBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C1)C(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


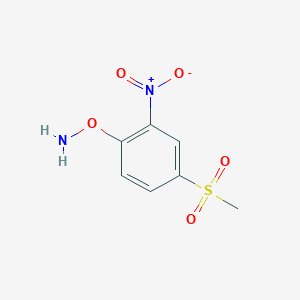
![tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B13027745.png)



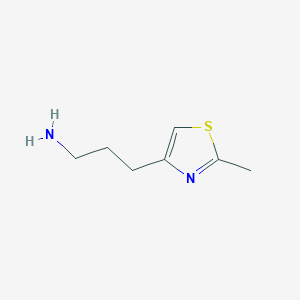
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one](/img/structure/B13027764.png)

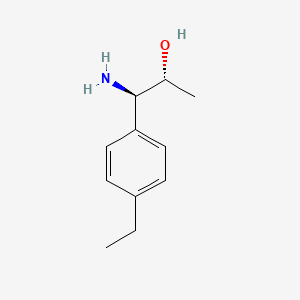
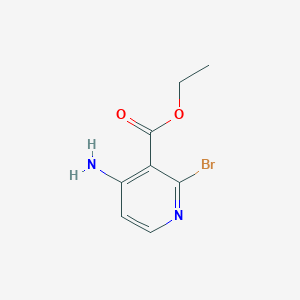
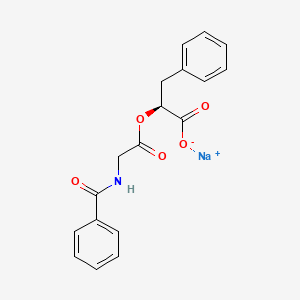
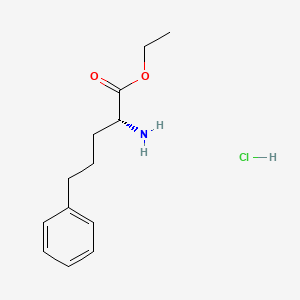

![2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide](/img/structure/B13027838.png)
